1-Morpholin-4-yl-anthraquinone
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Overview
Description
1-Morpholin-4-yl-anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the fields of dyes, pigments, and pharmaceuticals. The structure of this compound consists of an anthraquinone core with a morpholine ring attached at the 1-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholin-4-yl-anthraquinone can be synthesized through various methods. One common approach involves the nucleophilic substitution of bromine in 1-bromoanthraquinone with morpholine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound often involves continuous-flow methods to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-4-yl-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide are frequently employed.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as amino, hydroxyl, or alkyl groups .
Scientific Research Applications
1-Morpholin-4-yl-anthraquinone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-anthraquinone involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. It also induces apoptosis by activating specific signaling pathways and regulating the expression of pro-apoptotic proteins . Additionally, the compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
1-Aminoanthraquinone: Similar in structure but contains an amino group instead of a morpholine ring.
1-Hydroxyanthraquinone: Contains a hydroxyl group at the 1-position.
1,4-Diaminoanthraquinone: Contains amino groups at both the 1 and 4 positions.
Uniqueness: 1-Morpholin-4-yl-anthraquinone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature enhances its solubility and reactivity compared to other anthraquinone derivatives .
Properties
IUPAC Name |
1-morpholin-4-ylanthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-12-4-1-2-5-13(12)18(21)16-14(17)6-3-7-15(16)19-8-10-22-11-9-19/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTROOPIDMCZQBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307912 |
Source
|
Record name | 1-Morpholin-4-yl-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7114-31-0 |
Source
|
Record name | NSC196449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Morpholin-4-yl-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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